

# basic properties and characteristics of J-113397

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JM 1397

Cat. No.: B1672965

[Get Quote](#)

An In-depth Technical Guide to the Core Properties and Characteristics of J-113397

For Researchers, Scientists, and Drug Development Professionals

## Abstract

J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its high affinity for the ORL-1 receptor, coupled with significant selectivity over classical opioid receptors ( $\mu$ ,  $\delta$ , and  $\kappa$ ), has established J-113397 as a critical pharmacological tool for elucidating the physiological and pathological roles of the N/OFQ system.[\[2\]](#)[\[4\]](#) This document provides a comprehensive overview of the fundamental properties, pharmacological characteristics, and key experimental methodologies associated with J-113397.

## Core Properties of J-113397

J-113397 is a synthetic organic compound with the following identifiers and chemical properties:

| Property         | Value                                                                                                | Reference |
|------------------|------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one | [2][3]    |
| CAS Number       | 256640-45-6                                                                                          | [1][5]    |
| Chemical Formula | C <sub>24</sub> H <sub>37</sub> N <sub>3</sub> O <sub>2</sub>                                        | [3][5]    |
| Molecular Weight | 399.57 g/mol                                                                                         | [3][6]    |
| Purity           | ≥98%                                                                                                 | [6]       |
| Solubility       | Soluble to 50 mM in DMSO and ethanol                                                                 | [6][7]    |

## Pharmacological Characteristics

J-113397 functions as a competitive antagonist at the ORL-1 receptor.[2][4] Its pharmacological profile is primarily defined by its high binding affinity for the ORL-1 receptor and its selectivity over other opioid receptors.

## Receptor Binding Affinity

The binding affinity of J-113397 has been determined through various in vitro assays.

| Receptor    | Species        | K <sub>i</sub> (nM) | IC <sub>50</sub> (nM) | Reference |
|-------------|----------------|---------------------|-----------------------|-----------|
| ORL-1 (NOP) | Human (cloned) | 1.8                 | -                     | [2]       |
| ORL-1 (NOP) | Mouse (brain)  | 1.1                 | -                     | [2]       |
| ORL-1 (NOP) | -              | -                   | 2.3                   | [5][8]    |
| μ-Opioid    | Human          | 1000                | >10000                | [2][6]    |
| δ-Opioid    | Human          | >10000              | >10000                | [2][6]    |
| κ-Opioid    | Human          | 640                 | 1400                  | [2][6]    |

## Functional Antagonism

J-113397 effectively antagonizes the downstream signaling initiated by the activation of the ORL-1 receptor by its endogenous ligand, N/OFQ.

| Assay                           | Cell/Tissue Type           | Effect of J-113397                                                 | IC <sub>50</sub> (nM) | Reference |
|---------------------------------|----------------------------|--------------------------------------------------------------------|-----------------------|-----------|
| [ <sup>35</sup> S]GTPyS Binding | CHO cells expressing ORL-1 | Inhibition of N/OFQ-stimulated binding                             | 5.3                   | [2]       |
| [ <sup>35</sup> S]GTPyS Binding | Mouse brain                | Antagonized N/OFQ-stimulated binding                               | 7.6                   | [9]       |
| cAMP Accumulation               | CHO cells expressing ORL-1 | Inhibition of N/OFQ-induced suppression of forskolin-elicited cAMP | 26                    | [8]       |

## Signaling Pathway

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to G<sub>i</sub>/G<sub>o</sub> proteins.<sup>[6]</sup> Activation of the ORL-1 receptor by N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it modulates ion channel activity, leading to the activation of inwardly rectifying potassium (K<sup>+</sup>) channels and the inhibition of voltage-gated calcium (Ca<sup>2+</sup>) channels. J-113397 competitively binds to the ORL-1 receptor, preventing N/OFQ from binding and initiating these downstream effects.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. semanticscholar.org [semanticscholar.org]
- 2. karger.com [karger.com]
- 3. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. The [<sup>35</sup>S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [basic properties and characteristics of J-113397]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672965#basic-properties-and-characteristics-of-j-113397>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)